molecular formula C24H17FN2O6 B11138133 2-{4-[7-Fluoro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide

2-{4-[7-Fluoro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide

Cat. No.: B11138133
M. Wt: 448.4 g/mol
InChI Key: YBOHBTYQSFZXNB-UHFFFAOYSA-N
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Description

2-(4-{7-fluoro-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide is a complex organic compound with a unique structure that combines multiple functional groups, including a fluorine atom, a furan ring, and a chromeno-pyrrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{7-fluoro-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromeno-pyrrol core: This can be achieved through a multi-step synthesis involving the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step involves the coupling of a furan derivative with the chromeno-pyrrol core, often using palladium-catalyzed cross-coupling reactions.

    Final coupling: The final step involves the coupling of the phenoxyacetamide moiety with the previously synthesized intermediate, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-{7-fluoro-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The carbonyl groups in the chromeno-pyrrol core can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique properties can be utilized in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(4-{7-fluoro-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide involves its interaction with specific molecular targets. The fluorine atom and the furan ring can participate in hydrogen bonding and π-π interactions, respectively, with biological macromolecules. The chromeno-pyrrol core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{7-chloro-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide
  • 2-(4-{7-bromo-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide

Uniqueness

The presence of the fluorine atom in 2-(4-{7-fluoro-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro and bromo analogs.

This detailed article provides a comprehensive overview of 2-(4-{7-fluoro-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H17FN2O6

Molecular Weight

448.4 g/mol

IUPAC Name

2-[4-[7-fluoro-2-(furan-2-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide

InChI

InChI=1S/C24H17FN2O6/c25-14-5-8-18-17(10-14)22(29)20-21(13-3-6-15(7-4-13)32-12-19(26)28)27(24(30)23(20)33-18)11-16-2-1-9-31-16/h1-10,21H,11-12H2,(H2,26,28)

InChI Key

YBOHBTYQSFZXNB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)OCC(=O)N

Origin of Product

United States

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